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molecular formula C11H14BrClN2O B8492109 (2-Bromo-phenyl)-piperazin-1-yl-methanone hydrochloride

(2-Bromo-phenyl)-piperazin-1-yl-methanone hydrochloride

Cat. No. B8492109
M. Wt: 305.60 g/mol
InChI Key: HNBIFMUENMNGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

HCl (50 mL) was added to 4-(2-bromo-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (9 g, 24.4 mmol) at 0° C. The resulting mixture was stirred for 4 hours, then concentrated. The resulting residue was washed with 1% MeOH in ethyl acetate and dried under reduced pressure to afford 7.1 g (95%) of (2-bromo-phenyl)-piperazin-1-yl-methanone hydrochloride salt, LCMS: 306.6 (M+1)+, 86.8%, 1H NMR: (DMSO-d6): δ 9.6 (s, 2H), 7.7 (d, 1H), 7.45 (m, 3H), 4.0 (m, 1H), 3.76 (m, 1H), 3.18 (bs, 2H), 3.06 (bs, 2H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:22])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Br:21])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>>[ClH:23].[Br:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC=C1)Br)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resulting residue was washed with 1% MeOH in ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.BrC1=C(C=CC=C1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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